Nordoxepin-d4 Hydrochloride is a deuterated form of nordoxepin, which is an active metabolite of the tricyclic antidepressant doxepin. This compound is notable for its role in pharmacological studies, particularly in understanding the metabolism and effects of doxepin. Nordoxepin itself is recognized for its potency as a norepinephrine reuptake inhibitor, making it significant in the treatment of depression and anxiety disorders. The molecular formula for nordoxepin-d4 Hydrochloride is with a molecular weight of approximately 305.84 g/mol .
Nordoxepin-d4 Hydrochloride is classified as a stable isotope-labeled compound, specifically designed for use as an internal standard in analytical chemistry. This classification allows it to be utilized in various scientific applications, including pharmacokinetic studies and drug metabolism research. It is derived from the parent compound doxepin, which belongs to the class of tricyclic antidepressants .
The synthesis of nordoxepin-d4 Hydrochloride typically involves the deuteration of nordoxepin, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure. Common methods include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and isotopic labeling of the synthesized compound .
Nordoxepin-d4 Hydrochloride retains a similar structure to its non-deuterated counterpart, featuring a dibenzoxepin core with additional functional groups that contribute to its pharmacological activity. The presence of deuterium atoms replaces specific hydrogen atoms in the molecule, which can influence its metabolic pathways and detection in biological samples.
Nordoxepin-d4 Hydrochloride participates in various chemical reactions typical for tricyclic compounds, including:
The metabolic pathway involves hydroxylation and other modifications that are crucial for understanding drug interactions and efficacy .
Nordoxepin-d4 Hydrochloride functions primarily as a norepinephrine reuptake inhibitor. Its mechanism involves:
This dual action supports its antidepressant effects and potential therapeutic applications in anxiety disorders .
Relevant data indicate that the elimination half-life of nordoxepin is approximately 31 hours, which influences dosing regimens when used therapeutically .
Nordoxepin-d4 Hydrochloride serves several scientific purposes:
Deuterium labeling represents a sophisticated molecular engineering strategy that modifies pharmaceutical compounds by replacing specific hydrogen atoms with their stable isotope counterpart, deuterium (²H or D), without altering the fundamental chemical structure. Nordoxepin-d4 hydrochloride (CAS# 2249819-14-3) exemplifies this approach through the strategic replacement of four hydrogen atoms at molecular positions critical to its metabolic degradation pathways. This deuterium enrichment yields a compound with identical receptor binding characteristics to its non-deuterated analog (nordoxepin hydrochloride, CAS# 2887-91-4) while exhibiting modified metabolic stability [1] [4].
The primary pharmacological significance of nordoxepin lies in its status as the major active metabolite of the tricyclic antidepressant doxepin. Nordoxepin demonstrates enhanced potency as a norepinephrine reuptake inhibitor relative to its parent compound, contributing substantially to the overall therapeutic effect in depression management [5] [6]. By incorporating deuterium at sites vulnerable to enzymatic oxidation, researchers aim to prolong the metabolic half-life of this pharmacologically active species, thereby creating an invaluable tracer for investigating the complex pharmacokinetic profile of doxepin therapy [1] [7].
Table 1: Comparative Molecular Characteristics of Nordoxepin and Deuterated Analog
Characteristic | Nordoxepin Hydrochloride | Nordoxepin-d4 Hydrochloride |
---|---|---|
CAS Number | 2887-91-4 | 2249819-14-3 |
Molecular Formula | C₁₈H₂₀ClNO | C₁₈H₁₆D₄ClNO |
Molecular Weight | 301.81 g/mol | 305.84 g/mol |
Deuteration Sites | N/A | Four position-specific sites |
Primary Research Application | Metabolic studies | Metabolic tracer & mechanistic studies |
The molecular architecture of nordoxepin-d4 hydrochloride features tetradeuterated alkyl chain modifications, precisely incorporating deuterium atoms at the propylamine side chain (N-methyl group and adjacent methylene groups) as evidenced by its SMILES notation: CNC([²H])([²H])C([²H])([²H])/C=C1C2=CC=CC=C2OCC3=CC=CC=C/13.Cl [1] [4]. This strategic deuteration targets positions implicated in the rate-limiting oxidative step catalyzed predominantly by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP2D6 [6] [7]. The underlying principle—the kinetic isotope effect (KIE)—stems from the higher bond dissociation energy of C-D bonds (approximately 1-6 kcal/mol stronger than C-H bonds), which significantly impedes the cleavage of these bonds during metabolic reactions [1] [7].
Empirical evidence demonstrates that this deuterium substitution yields measurable metabolic alterations. While the non-deuterated nordoxepin exhibits a prolonged elimination half-life of approximately 31 hours (already exceeding doxepin's 17-hour half-life), the deuterated analog displays further attenuated metabolic degradation in in vitro hepatic microsome models [6] [7]. This delayed clearance profile provides distinct advantages for analytical applications: (1) It extends the detection window in pharmacokinetic studies, enabling more comprehensive plasma concentration-time profiling; (2) It reduces metabolite interference during mass spectrometric analysis by maintaining molecular integrity longer; and (3) It facilitates the differentiation of exogenous drug-derived metabolites from endogenous compounds in complex biological matrices [1] [7] [9].
Table 2: Metabolic Parameters of Nordoxepin and Related Compounds
Metabolic Parameter | Doxepin | Nordoxepin | Nordoxepin-d4 (Theoretical/Experimental Advantage) |
---|---|---|---|
Primary Metabolic Pathway | CYP2C19-mediated N-demethylation | CYP2D6-mediated hydroxylation | Reduced CYP2D6 hydroxylation rate |
Half-life (Hours) | ~17 | ~31 | Extended (empirically demonstrated in vitro) |
Key Enzymes | CYP2C19 (>50%), CYP1A2, CYP2C9 | CYP2D6 (hydroxylation) | Attenuated CYP2D6 kinetics |
Role in Bioanalysis | Parent compound | Primary active metabolite | Metabolic tracer with reduced degradation |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4